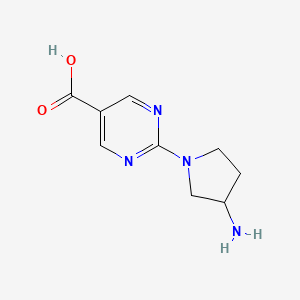

2-(3-Aminopyrrolidin-1-yl)pyrimidine-5-carboxylic acid

Description

Properties

IUPAC Name |

2-(3-aminopyrrolidin-1-yl)pyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O2/c10-7-1-2-13(5-7)9-11-3-6(4-12-9)8(14)15/h3-4,7H,1-2,5,10H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTPBNKRJTQOSIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C2=NC=C(C=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biochemical Analysis

Biochemical Properties

2-(3-Aminopyrrolidin-1-yl)pyrimidine-5-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with certain kinases, which are enzymes that catalyze the transfer of phosphate groups. These interactions can modulate the activity of the kinases, thereby affecting downstream signaling pathways. Additionally, this compound can bind to specific receptors on cell surfaces, influencing cellular responses to external stimuli.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, this compound can inhibit cell proliferation by modulating the expression of genes involved in cell cycle regulation. Furthermore, it can affect cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of key metabolites.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions. Long-term exposure to the compound can lead to sustained changes in cellular function, such as altered gene expression profiles and metabolic shifts.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of careful dosage optimization in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of various metabolites. These metabolic transformations can influence the compound’s bioavailability and activity. Additionally, the compound can affect metabolic flux by modulating the activity of key enzymes in metabolic pathways, leading to changes in the levels of specific metabolites.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments. For instance, the compound may be actively transported into cells by membrane transporters, leading to its accumulation in the cytoplasm or other organelles.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific cellular compartments, such as the nucleus or mitochondria, by targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects.

Biological Activity

2-(3-Aminopyrrolidin-1-yl)pyrimidine-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as an inhibitor of cellular proliferation and its potential therapeutic applications in treating various diseases, including cancer and inflammatory conditions.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a 3-aminopyrrolidine group and a carboxylic acid functionality. This unique structure contributes to its biological activity, allowing it to interact with various biological targets, including enzymes involved in cell cycle regulation.

Research indicates that this compound acts primarily as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK4. CDKs are crucial for cell cycle progression, and their inhibition can lead to reduced cell proliferation, making this compound a candidate for cancer therapy. The selectivity for CDK4 suggests a potential for fewer side effects compared to less selective kinase inhibitors .

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Case Studies and Research Findings

- Inhibition of Cellular Proliferation : A study demonstrated that derivatives of this compound showed significant inhibition of cancer cell lines, suggesting its potential as an anticancer agent. The mechanism was linked to the modulation of the CDK pathway, which is often dysregulated in cancer .

- Antimicrobial Efficacy : Another research effort highlighted its antibacterial activity against resistant strains of bacteria such as Staphylococcus aureus. The compound's efficacy was comparable to that of ciprofloxacin, indicating its potential role in treating infections caused by antibiotic-resistant bacteria .

- Anti-inflammatory Properties : Further investigations revealed that this compound could inhibit inflammatory pathways, providing a basis for its use in treating conditions like rheumatoid arthritis and other inflammatory diseases .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Solubility and Bioavailability The 3-aminopyrrolidine group in the target compound enhances solubility via its amino group, contrasting with trifluoromethyl analogs (e.g., EP 4 374 877 A2 derivatives), which prioritize lipophilicity and membrane permeability . Hydroxypiperidine (CAS 1116339-69-5) introduces additional hydrogen-bonding capacity but increases steric hindrance compared to the smaller pyrrolidine ring .

Functional Group Impact on Activity

- Amide vs. Carboxylic Acid : Carboxamides (e.g., derivatives) exhibit reduced acidity (pKa ~0-2) compared to carboxylic acids (pKa ~3-4), influencing ionization and target engagement .

- Electron-Withdrawing Groups : Trifluoromethyl substituents () enhance metabolic stability and electron-deficient character, favoring interactions with hydrophobic enzyme pockets .

Piperazine-linked analogs () extend pharmacokinetic profiles via spacer groups, though increased molecular weight may limit diffusion .

Preparation Methods

Synthesis of 3-Aminopyrrolidine Derivatives as Key Intermediates

A foundational step in preparing 2-(3-Aminopyrrolidin-1-yl)pyrimidine-5-carboxylic acid involves synthesizing 3-aminopyrrolidine derivatives. According to a patent filed in 1998, a method involves:

- Starting with (S)-1-carboxylic acid tert-butyl-pyrrolidin-3-yl ester.

- Reacting under pressure with amines to form 3-aminopyrrolidine derivatives.

- Using protecting groups on amino or hydroxy functionalities to control reactivity.

- The process includes autoclave reactions under inert atmosphere (argon) and temperature control to optimize yields.

This method yields valuable intermediates for further reactions with pyrimidine derivatives to form the target compound.

Oxidative Decarboxylation of Amino Acid Derivatives

Recent research has introduced an innovative approach to synthesize aminopyrrolidine cores via oxidative decarboxylation of amino acids, particularly derivatives of proline and arginine. This method involves:

- Using silver(I)/peroxydisulfate (Ag(I)/S2O8^2−) as oxidizing agents to decarboxylate amino acid derivatives.

- The reaction generates reactive intermediates such as iminium ions or acyliminium ions.

- These intermediates undergo intramolecular or intermolecular nucleophilic trapping to form cyclic guanidine or aminopyrrolidine structures.

- This approach allows for the synthesis of complex 2-aminopyrrolidine-1-carboxamidine units, which are structurally related to the aminopyrrolidine moiety in the target compound.

The oxidative decarboxylation method has advantages in terms of selectivity and yields, and it has been successfully applied to synthesize natural products and analogues containing aminopyrrolidine cores.

Detailed Reaction Conditions and Yields

The following table summarizes key experimental conditions and outcomes from oxidative decarboxylation studies relevant to the preparation of aminopyrrolidine derivatives, which are crucial intermediates in synthesizing this compound.

| Entry | Oxidant System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Diacetoxyiodobenzene/I2 | Acetic acid/DCM | Reflux | 72 | 59 | Best yield for oxidative decarboxylation of N-benzoylarginine derivative |

| 2 | Ag(I)/S2O8^2− | Water | Room temp | 3 | 39-69 | Moderate yields; CuSO4 co-catalyst improves yield up to 89% |

| 3 | Ag(I)/S2O8^2− + CuSO4 (1 eq) | Water | 60 | 0.5 | 83 | Enhanced yield and reduced reaction time with CuSO4 co-catalyst |

| 4 | Diacetoxyiodobenzene/I2 | CH2Cl2 | Room temp | 1.5 | Trace | Low conversion without acid co-solvent |

Data adapted from oxidative decarboxylation studies on arginine derivatives relevant to aminopyrrolidine synthesis.

Synthetic Route Summary

The preparation of this compound can be summarized in the following synthetic sequence:

Synthesis of 3-Aminopyrrolidine Intermediate:

- Starting from protected pyrrolidine esters.

- Amination under pressure with appropriate amines.

- Deprotection to yield 3-aminopyrrolidine.

Attachment to Pyrimidine Core:

- Reacting 3-aminopyrrolidine with 2-chloropyrimidine-5-carboxylic acid or its derivatives.

- Nucleophilic substitution at the 2-position of pyrimidine by the aminopyrrolidine nitrogen.

- Purification to isolate the target compound.

Alternative Approach via Oxidative Decarboxylation:

- Starting from amino acid derivatives (e.g., N-acyl-l-arginine or carbamimidoyl-l-proline).

- Oxidative decarboxylation using Ag(I)/peroxydisulfate system.

- Intramolecular cyclization to form the aminopyrrolidine ring.

- Subsequent functional group transformations to introduce the pyrimidine moiety.

Research Findings and Notes

- The oxidative decarboxylation method offers a versatile and efficient route to aminopyrrolidine derivatives, with the ability to tailor substituents via choice of amino acid precursors and acyl groups.

- The use of CuSO4 as a co-catalyst significantly enhances reaction rates and yields in the Ag(I)/S2O8^2− oxidative system.

- Protecting groups on amino and hydroxy functionalities are critical to prevent side reactions and improve selectivity during synthesis.

- The pyrimidine substitution step typically requires careful control of reaction conditions to avoid decomposition and side reactions, often performed under inert atmosphere and moderate temperatures.

- These preparation methods have been validated in the synthesis of related compounds used as intermediates for pharmaceuticals such as cephalosporin derivatives and guanidine-containing drugs.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(3-Aminopyrrolidin-1-yl)pyrimidine-5-carboxylic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : A widely used approach involves coupling 3-aminopyrrolidine with pyrimidine-5-carboxylic acid derivatives under controlled pH and temperature. For example, analogous syntheses of ethyl pyrimidine carboxylates employ nucleophilic substitution reactions with amines, requiring anhydrous solvents (e.g., DMF) and catalysts like triethylamine to optimize regioselectivity . Reaction monitoring via TLC or HPLC is critical to assess intermediate formation and final product purity.

| Synthetic Route | Key Conditions | Yield Range | Purity (HPLC) |

|---|---|---|---|

| Nucleophilic substitution | Anhydrous DMF, 60–80°C, 12–24 hrs | 45–65% | ≥95% |

| Microwave-assisted | 100–120°C, 30–60 mins | 70–85% | ≥98% |

Q. How is the compound characterized structurally, and what analytical techniques are essential for validation?

- Methodological Answer : Structural confirmation requires a combination of 1H/13C NMR (to verify pyrrolidine and pyrimidine ring connectivity) and FT-IR (to identify carboxylic acid and amine functional groups). Mass spectrometry (HRMS or LC-MS) confirms molecular weight, while HPLC with UV detection ensures purity (>95%). For example, analogous pyrimidine derivatives are analyzed using C18 reverse-phase columns with acetonitrile/water gradients .

Q. What are the known biological targets or activities associated with this compound?

- Methodological Answer : The compound’s pyrrolidine and pyrimidine motifs suggest potential as a kinase inhibitor or GPCR modulator . Similar structures (e.g., 5-aminopyrimidine-4-carboxylic acid derivatives) exhibit activity in enzyme inhibition assays, such as EGFR or JAK2 kinases . Researchers should design dose-response assays (IC50 determination) and binding affinity studies (SPR or ITC) to validate target engagement.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different assays?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer pH, co-solvents) or off-target effects. A systematic approach includes:

- Orthogonal assays : Compare results from fluorescence-based vs. radiometric kinase assays.

- Proteomic profiling : Use chemoproteomics to identify non-target interactions .

- Structural analogs : Test derivatives (e.g., 2-amino-4-methylpyrimidine-5-carboxylic acid) to isolate structure-activity relationships (SAR) .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

- Methodological Answer :

- Salt formation : Convert the carboxylic acid to a sodium or potassium salt to enhance aqueous solubility.

- Prodrug design : Esterify the carboxylic acid (e.g., ethyl ester) for improved membrane permeability, followed by enzymatic hydrolysis in vivo .

- Co-solvent systems : Use PEG-400 or cyclodextrins in formulation studies to prevent aggregation .

Q. How can computational modeling guide the design of derivatives with improved target specificity?

- Methodological Answer :

- Molecular docking : Simulate binding poses in target kinases (e.g., using AutoDock Vina) to prioritize substituents at the pyrrolidine N-position.

- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to predict resistance mutations .

- QSAR models : Corporate electronic (Hammett σ) and steric (Taft Es) parameters to refine substituent selection .

Q. What are the critical considerations for scaling up synthesis while maintaining stereochemical integrity?

- Methodological Answer :

- Chiral resolution : Use chiral HPLC or enzymatic resolution (e.g., lipases) to separate enantiomers if racemization occurs during synthesis .

- Flow chemistry : Implement continuous-flow reactors to control exothermic reactions and reduce side products .

- In-line analytics : Integrate PAT (Process Analytical Technology) tools like FT-IR for real-time monitoring .

Data Contradiction Analysis

Q. Why do NMR spectra of this compound sometimes show unexpected peaks, and how can this be mitigated?

- Methodological Answer : Extra peaks may arise from:

- Tautomerism : The pyrimidine ring can adopt multiple tautomeric forms, detectable via variable-temperature NMR .

- Residual solvents : Dry samples rigorously (e.g., over P2O5) and use deuterated solvents with low water content .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.